9H-Purin-6-amine, N-butyl- is a purine derivative characterized by its molecular formula and a molecular weight of 206.24 g/mol. This compound is notable for its applications in biochemical research, particularly in the synthesis of more complex purine structures and its potential therapeutic effects in medicine. It is classified under the category of purine analogs, which are crucial in various biological processes.
The synthesis of 9H-Purin-6-amine, N-butyl- typically involves the reaction of purine derivatives with butylamine. A common synthetic route includes:
The reaction proceeds through nucleophilic substitution, where the nitrogen atom of butylamine attacks the carbon atom bonded to chlorine in 6-chloropurine. The process results in the formation of 9H-Purin-6-amine, N-butyl-, which can be purified via recrystallization techniques to achieve high purity levels suitable for research applications.
The molecular structure of 9H-Purin-6-amine, N-butyl- features a purine base with an amine group and a butyl substituent at the nitrogen position. The structural formula can be represented as follows:
Key structural data includes:
This data highlights the compound's composition and provides insight into its chemical behavior based on its structure.
9H-Purin-6-amino, N-butyl- participates in various chemical reactions:
The oxidation reactions typically require acidic conditions to facilitate the conversion of amines to carbonyl compounds. Reduction reactions are often performed in alcohol solvents, while substitution reactions necessitate a base to activate the nucleophiles .
The mechanism of action for 9H-Purin-6-amino, N-butyl- involves its interaction with purine receptors and enzymes within cellular pathways. It can act as both an agonist and antagonist for these receptors, modulating their activity and influencing various biological processes. Additionally, it may inhibit specific enzymes involved in purine metabolism, thereby altering cellular functions significantly .
The physical properties of 9H-Purin-6-amino, N-butyl- include:
The chemical properties are characterized by:
Relevant data regarding melting point or boiling point may vary based on purity and specific synthesis methods used.
9H-Purin-6-amino, N-butyl- has several significant applications:
Alkylation at the N9 position of 6-aminopurine is critical for generating biologically active derivatives, such as the target compound N-butyl-9H-purin-6-amine. This process exploits the nucleophilic character of the purine ring system, where N9 is the thermodynamically favored site for alkylation due to steric and electronic factors. Common alkylating agents include n-butyl halides (n-BuBr, n-BuI), with reactions typically conducted in aprotic polar solvents like dimethylformamide or acetonitrile. A strong base (e.g., sodium hydride or potassium carbonate) is essential to deprotonate the purine N9-H, generating the nucleophilic purinyl anion that attacks the alkyl halide [4] [7].
A significant challenge is suppressing competing N7-alkylation. Kinetic studies reveal that N7-substituted products form rapidly but isomerize to N9-alkylated purines under prolonged heating or catalysis. Lewis acids (e.g., SnCl₄) can modulate regioselectivity by coordinating with purine ring nitrogens, steering alkylation toward N9. For instance, N-trimethylsilylation of 6-aminopurine prior to alkylation enhances N9-selectivity (>8:1 N9:N7 ratio) in dichloroethane at 50°C [4]. Industrial-scale synthesis employs phase-transfer catalysts or continuous-flow reactors to improve yield and purity while minimizing di-alkylation byproducts.
Table 1: Alkylation Methods for N9-Substituted 6-Aminopurines
Method | Conditions | N9:N7 Ratio | Yield (%) | Key Advantage |
---|---|---|---|---|
Classical Alkylation | NaH, DMF, n-BuBr, 25°C, 12h | 3:1 | 65 | Simplicity |
Lewis Acid-Catalyzed | SnCl₄ (2.1 eq), DCE, n-BuBr, 50°C, 3h | 8:1 | 78 | High regioselectivity |
Silylation-Alkylation | TMSCl/Et₃N, then n-BuBr, ACN, 50°C | >10:1 | 85 | Minimizes isomerization |
Regioselectivity in 6-aminopurine derivatization hinges on protecting group strategies and electronic modulation of the purine ring. The 6-amino group (–NH₂) is inherently nucleophilic but requires protection during N9-alkylation to prevent quaternary ammonium salt formation. Benzyloxycarbonyl (Cbz) or acetyl groups are employed, though they necessitate post-alkylation deprotection under acidic (HBr/AcOH) or basic (K₂CO₃/MeOH) conditions [6]. Crucially, C6 substituents electronically influence N7/N9 selectivity: electron-withdrawing groups (e.g., Cl, Br) at C2 or C8 enhance N9-alkylation by reducing electron density at N7. For example, 8-bromo-9-butyl-9H-purin-6-amine is synthesized via bromination prior to butylation, achieving >95% N9-selectivity due to steric blocking of N7 [9].
Directed ortho-metalation techniques further enable C-H functionalization. N,9-dimethyl-9H-purin-6-amine undergoes lithium-halogen exchange at C8 when treated with n-butyllithium (–78°C), allowing introduction of carboxylates or sulfonamides. Such modifications are pivotal for tuning pharmacokinetic properties. Recent advances leverage Suzuki-Miyaura cross-coupling on 8-bromopurine intermediates, appending aryl/heteroaryl groups at C8 without disrupting the N-butyl-6-amine core [6] [9].
Table 2: Regioselectivity Directing Groups in Purine Alkylation
C6-Substituent | C8-Substituent | N9-Alkylation Yield (%) | Key Interaction |
---|---|---|---|
NH₂ (unprotected) | H | 45 | Low selectivity (N7 competes) |
NHCbz | H | 72 | Cbz sterically shields N1, favoring N9 |
NH₂ | Br | 91 | Bromine electronically deactivates N7 |
Cl | H | 68 | Chlorine inductively withdraws electron density from N7 |
Solvent polarity dictates alkylation efficiency and regioselectivity by stabilizing transition states. Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity of the purinyl anion, accelerating n-butyl bromide incorporation but risking over-alkylation. Conversely, low-polarity solvents (1,2-dichloroethane, toluene) favor controlled mono-alkylation but require catalysts to drive reactivity. SnCl₄ (2.1 equiv) in dichloroethane at 50°C maximizes N9-butylation yield (78%) by coordinating the purine ring, thus shielding N7 and promoting electrophilic attack at N9 [4]. Acetonitrile, though polar, reduces selectivity due to competitive solvation of SnCl₄, lowering its catalytic efficacy.
Catalyst choice is equally pivotal. TiCl₄ and AlCl₃ induce harsher conditions, leading to purine degradation, whereas milder SnCl₄ enables gram-scale synthesis with minimal byproducts. Kinetic studies confirm that SnCl₄ forms a [purine–SnCl₄] adduct, verified via ¹⁵N-NMR, which redirects electrophiles to N9. Temperature modulates isomerization: at 25°C, N7-alkylated 6-aminopurine predominates initially, but heating to 50°C in DCE triggers rearrangement to the N9-isomer. Industrial optimization employs high-throughput screening to identify ideal solvent/catalyst pairs, such as N-methylpyrrolidone with tetrabutylammonium iodide, boosting yields to >90% [4] [10].
Table 3: Solvent and Catalyst Impact on Butyl Group Incorporation
Solvent | Catalyst | Temp (°C) | Time (h) | N9-Isomer Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
Acetonitrile | SnCl₄ (2.1 eq) | 25 | 19 | 84 | 6 |
1,2-Dichloroethane | SnCl₄ (2.1 eq) | 50 | 3 | 87 | 0 |
Dimethylformamide | None | 25 | 12 | 65 | 18 (di-alkylated) |
Toluene | TiCl₄ (2.1 eq) | 80 | 5 | 39 | 45 (degradation) |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: